molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No. B1295415
Key on ui cas rn: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
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Patent
US06218538B1

Procedure details

2-Chloroethanol (36.0 g, 30 mL, 0.44 mol) was added to 1-methylpiperazine (27.0 g, 30 mL, 0.27 mol) and potassium carbonate (40 g, 0.29 mol) in acetonitrile (100 mL) with stirring. The reaction mixture was heated under reflux for 48 h, then filtered, and the solids were washed with acetonitrile. The combined filtrates were evaporated under reduced pressure and the resulting oil was distilled at 12 mm Hg to give the title compound (31 g, 0.21 mol) as a light tan oil. Electrospray MS m/z 145 [M+H]+.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][OH:4].[CH3:5][N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:2][CH2:3][OH:4])[CH2:8][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
30 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting oil was distilled at 12 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mol
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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